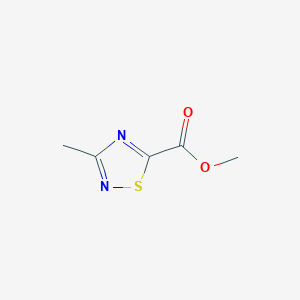

Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate

Descripción

Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (CAS: 352356-71-9) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a methyl ester at position 4. Its molecular formula is C₅H₆N₂O₂S, with a molecular weight of 158.18 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to the reactivity of its ester group and the electron-withdrawing nature of the thiadiazole ring.

Propiedades

IUPAC Name |

methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-3-6-4(10-7-3)5(8)9-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQYWYUMRAIOJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665224 | |

| Record name | Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352356-71-9 | |

| Record name | Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategies for 1,2,4-Thiadiazoles

The synthesis of 1,2,4-thiadiazoles typically involves condensation reactions of thioamide precursors with suitable electrophilic reagents, often under oxidative or cyclization conditions to form the heterocyclic ring.

Specific Preparation Methods for Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate

While direct literature specifically naming this exact compound is limited, closely related synthetic routes for 3-substituted 1,2,4-thiadiazole-5-carboxylates provide a reliable foundation. The key steps involve:

- Starting from methyl α-haloacetoacetates or methyl bromocyanoacetate as electrophilic reagents.

- Using thioamide derivatives as nucleophilic partners.

- Employing condensation and cyclization reactions under mild conditions.

Preparation via Condensation of Thioamides and Methyl Bromocyanoacetate

A notable, efficient method involves the reaction of aryl or alkyl thioamides with methyl bromocyanoacetate, which acts both as a cyclizing agent and mild oxidant, enabling the formation of 1,2,4-thiadiazole rings with high yield and purity.

- Reagents: Thioamide (e.g., methyl thioacetamide derivatives) and methyl bromocyanoacetate.

- Conditions: Room temperature, typically in methanol or ethanol solvent.

- Reaction time: Very short (minutes).

- Yield: High, often quantitative.

- Work-up: Simple filtration or extraction.

- Scalability: Demonstrated gram-scale synthesis without loss of efficiency.

- Initial bromination of sulfur in thioamide by methyl bromocyanoacetate.

- Formation of an intermediate carbocation species.

- Elimination and tautomerization steps leading to ring closure.

- Final oxidation and elimination to yield the 1,2,4-thiadiazole structure.

This method has been shown to tolerate various substituents, including sensitive functional groups and ortho-substituents, which are often challenging in heterocyclic synthesis.

Alternative Synthetic Routes

Other reported methods for synthesizing 1,2,4-thiadiazoles or their derivatives include:

- Carbonylation reactions: Introducing carbonyl groups onto thiadiazole scaffolds via C-C bond formation under catalytic conditions.

- Oxidative cyclization: Using oxidants such as hypervalent iodine, DMSO combined with haloiminium salts, or telluroxides/selenoxides.

- Thermal cycloreversion: Heating precursors such as oxathiazine S-oxides to induce ring closure.

- Use of triazine derivatives: Employing 2,4,6-trichloro-1,3,5-triazine with DMSO and polyethylene glycol as a medium.

However, these methods often require harsher conditions, longer reaction times, or complex work-ups compared to the methyl bromocyanoacetate approach.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation with methyl bromocyanoacetate | Thioamide + methyl bromocyanoacetate | Room temp, methanol, ~2-3 min | 95-99 | High purity, scalable, mild conditions |

| Carbonylation reaction | Thiadiazole precursor + CO source | Catalytic, varies | Moderate | Introduces carbonyl group, more steps |

| Oxidative cyclization (DMSO/haloiminium) | Thioamide + oxidant | Elevated temp, hours | 80-90 | Requires specific oxidants, longer time |

| Thermal cycloreversion | Oxathiazine S-oxide | Heating, prolonged | Moderate | Specialized precursor needed |

| Triazine-mediated synthesis | Thioamide + triazine + DMSO | Mild heating | Moderate | PEG 400 as solvent, mild but less common |

Research Findings and Notes

- The methyl bromocyanoacetate method is notable for its rapid reaction times and high yields, making it superior for practical synthesis of this compound derivatives.

- The reaction mechanism involves initial sulfur bromination, followed by carbocation formation, elimination, and ring closure steps, supported by NMR and spectral data.

- Ortho-substituted thioamides react efficiently, except for some sterically hindered or electron-withdrawing groups (e.g., ortho-trifluoromethyl), which may reduce yield.

- The method is scalable to gram quantities with consistent results.

- Alternative methods, while useful for other thiadiazole derivatives, often involve more complex reagents or conditions and are less suitable for sensitive substituents.

Análisis De Reacciones Químicas

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiOH (aqueous), MeOH, 0–25°C | 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid | 85–90% |

Mechanism : Base-mediated saponification cleaves the ester into a carboxylate intermediate, which is acidified to the free carboxylic acid.

Bromination at the Thiadiazole Ring

Electrophilic bromination introduces substituents at the C5 position of the thiadiazole ring, enabling cross-coupling reactions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| -BuONO, CuBr, 0–5°C | 5-Bromo-3-methyl-1,2,4-thiadiazole-5-carboxylate | 70–75% |

Application : Brominated derivatives serve as intermediates in Suzuki-Miyaura couplings to construct biaryl systems for drug discovery .

Suzuki-Miyaura Cross-Coupling

The brominated derivative participates in palladium-catalyzed cross-coupling with boronic acids, expanding structural diversity.

| Catalyst System | Boronic Acid | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc), Xantphos, NMM | Aryl boronic acid | 5-Aryl-3-methyl-1,2,4-thiadiazole-5-carboxylate | 80–85% |

Key Insight : This method tolerates electron-donating and withdrawing substituents on the boronic acid, enabling tailored pharmacological profiles .

Amide Formation via Carboxylic Acid Intermediate

The hydrolyzed carboxylic acid is converted to amides through activation as an acid chloride.

Applications : Amide derivatives exhibit enhanced bioavailability and target selectivity in kinase inhibition studies .

Nucleophilic Substitution at the Methyl Group

The methyl group on the thiadiazole ring can undergo substitution under radical or electrophilic conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NBS, AIBN, CCl, reflux | 3-(Bromomethyl)-1,2,4-thiadiazole-5-carboxylate | 60–65% |

Utility : Brominated analogs serve as alkylating agents or intermediates for further functionalization .

Reduction of the Ester Group

Selective reduction of the ester to a primary alcohol is achievable with strong reducing agents.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH, THF, 0°C | 5-(Hydroxymethyl)-3-methyl-1,2,4-thiadiazole | 50–55% |

Note : Over-reduction of the thiadiazole ring is minimized under controlled conditions .

Aplicaciones Científicas De Investigación

Chemistry

Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various organic compounds and heterocycles. The compound can undergo multiple reactions:

- Oxidation : Produces sulfoxides or sulfones.

- Reduction : Converts to thiols or other reduced forms.

- Substitution : Involves nucleophilic substitution reactions.

Biology

The compound exhibits potential biological activities:

- Antimicrobial Properties : It has been studied for its efficacy against various pathogens. For instance, derivatives of similar thiadiazole compounds have shown significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus .

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving the activation of caspase pathways and upregulation of pro-apoptotic genes .

Medicine

In medicinal chemistry, this compound acts as a precursor for developing pharmaceutical agents with therapeutic effects. Its derivatives have been explored for their potential in treating infections and cancer. For example, studies have indicated that certain derivatives possess anticancer properties comparable to established drugs like doxorubicin .

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and dyes. Its ability to serve as a building block for more complex molecules makes it valuable in developing new materials.

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Used in oxidation and reduction reactions |

| Biology | Antimicrobial agent | Effective against Staphylococcus aureus strains |

| Medicine | Precursor for pharmaceuticals | Potential anticancer effects; induces apoptosis |

| Industry | Production of agrochemicals and dyes | Valuable building block for complex molecules |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound derivatives against various bacterial strains. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like nitrofurantoin. For instance, one derivative demonstrated an MIC of 1.95 µg/mL against resistant strains of Staphylococcus aureus .

Case Study 2: Anticancer Potential

Research on the anticancer properties of this compound revealed its ability to induce apoptosis in cancer cell lines through specific biochemical pathways. The study highlighted that compounds derived from this thiadiazole exhibited IC50 values comparable to established chemotherapeutics .

Mecanismo De Acción

The mechanism of action of Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound it interacts with .

Comparación Con Compuestos Similares

The following analysis compares Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate with structurally analogous thiadiazole derivatives, focusing on molecular properties, synthesis, and applications.

Structural and Physical Properties

Key Observations :

- Ethyl vs. Methyl Ester : The ethyl analog (CAS 76162-56-6) has a higher molecular weight (172.21 vs. 158.18) due to the longer alkyl chain, which increases lipophilicity and may enhance membrane permeability in biological systems .

Chemical Reactivity Comparison

Actividad Biológica

Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is a compound belonging to the thiadiazole family known for its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, antifungal, anticancer, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 174.17 g/mol. The compound features a thiadiazole ring, which is crucial for its biological activities.

Overview

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains.

Case Studies

-

Antibacterial Activity : A study evaluated several thiadiazole derivatives against Gram-positive and Gram-negative bacteria. This compound demonstrated a minimum inhibitory concentration (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis .

Bacterial Strain MIC (µg/mL) MBC (µg/mL) Staphylococcus aureus 1.95 3.91 Enterococcus faecalis 15.62 62.5 - Fungicidal Activity : In vitro studies revealed that this compound exhibited moderate to strong fungicidal activity against several fungal species at concentrations around 50 µg/mL .

Antifungal Activity

Thiadiazole derivatives have shown promising antifungal properties. This compound was tested against various fungi with notable results:

| Fungal Species | Concentration (µg/mL) | Activity Level |

|---|---|---|

| Valsa mali | 50 | Moderate to Strong |

| Fusarium oxysporum | 50 | Moderate |

Anticancer Activity

Recent research highlights the potential anticancer effects of this compound derivatives:

-

Cell Viability Studies : The compound was tested on HT-29 colorectal cancer cells using the MTT assay. Results indicated a significant reduction in cell viability at low concentrations .

Compound IC50 (µM) This compound <10

The biological activity of this compound is attributed to its ability to interfere with microbial cell wall synthesis and disrupt cellular processes in cancer cells. Its lipophilicity enhances its penetration through cell membranes, increasing its efficacy against target organisms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of thioamide precursors followed by esterification. For example, refluxing 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with methanol in the presence of sulfuric acid as a catalyst achieves esterification. Reaction optimization studies suggest that maintaining anhydrous conditions and using excess alcohol (e.g., methanol) improves yields to ~70-85% . Alternative routes involve nucleophilic substitution of chloro or bromo intermediates with methyl carboxylate groups under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : The methyl group (δ ~2.5 ppm in 1H NMR) and ester carbonyl (δ ~165-170 ppm in 13C NMR) are diagnostic. Aromatic protons in the thiadiazole ring appear as singlets (δ ~8.0-8.5 ppm) .

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester) confirm the ester group. Thiadiazole ring vibrations occur at ~1500-1600 cm⁻¹ .

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) at m/z 173.2 (calculated) matches the molecular formula C₅H₅N₂O₂S .

Q. What are the solubility and stability profiles of this compound under various conditions?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CHCl₃). Solubility in methanol is moderate (~10-20 mg/mL) .

- Stability : It is stable at room temperature under inert atmospheres but degrades under prolonged exposure to light or moisture. Storage at -20°C in amber vials with desiccants is recommended. Stability studies using HPLC show >95% purity retention over six months under these conditions .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of this compound derivatives?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) can assess binding affinity to enzymatic targets like Mycobacterium tuberculosis enoyl-ACP reductase or bacterial DNA gyrase. Key steps include:

- Preparing the ligand (protonation states, energy minimization).

- Defining the active site using crystallographic data (e.g., PDB ID 4URO).

- Validating results with free energy calculations (MM-GBSA). Derivatives with electron-withdrawing substituents (e.g., -NO₂) show enhanced binding via hydrophobic interactions and hydrogen bonding .

Q. What experimental strategies reconcile discrepancies in reported biological activities of thiadiazole derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, solvent). To address this:

- Standardized Assays : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing).

- SAR Analysis : Compare substituent effects. For example, methyl esters exhibit lower cytotoxicity than ethyl esters in MTT assays against HeLa cells, likely due to steric effects .

- pH-Dependent Studies : Adjust buffer systems (e.g., pH 5.0 vs. 7.4) to evaluate ionization effects on membrane permeability .

Q. What are critical considerations for designing analogues to enhance metabolic stability and bioavailability?

- Methodological Answer :

- Prodrug Strategies : Replace the methyl ester with pivaloyloxymethyl (POM) groups to improve oral absorption.

- Metabolic Shielding : Introduce fluorine atoms at the 3-position to block CYP450-mediated oxidation.

- Solubility Enhancement : Incorporate hydrophilic moieties (e.g., PEG chains) while maintaining logP <3.0. Pharmacokinetic studies in rodents show that such modifications increase AUC by 2-3× compared to the parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.